molecular formula C21H26N4O3 B12750547 (E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)-7-methylxanthine CAS No. 155271-07-1

(E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)-7-methylxanthine

Cat. No.: B12750547
CAS No.: 155271-07-1
M. Wt: 382.5 g/mol
InChI Key: MOKFNCWYQXNBBY-ZRDIBKRKSA-N
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Description

(E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)-7-methylxanthine is a synthetic compound that belongs to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system. This particular compound is characterized by its unique styryl group attached to the xanthine core, which may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)-7-methylxanthine typically involves the following steps:

    Formation of the Xanthine Core: The xanthine core can be synthesized through the condensation of urea with malonic acid derivatives under acidic or basic conditions.

    Introduction of the Styryl Group: The styryl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired styryl group.

    Methoxylation and Methylation: The methoxy and methyl groups can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)-7-methylxanthine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1.1 Phosphodiesterase Inhibition

Xanthine derivatives are known for their ability to inhibit phosphodiesterases (PDEs), which are enzymes that break down cyclic nucleotides like cAMP and cGMP. Inhibition of these enzymes can lead to increased levels of these signaling molecules, which may enhance various physiological responses.

  • Case Study : A study demonstrated that methylxanthine derivatives exhibited varying degrees of PDE inhibition. The structure-activity relationship indicated that modifications on the xanthine scaffold could significantly enhance inhibitory potency against specific PDE isoforms .

1.2 Anticancer Properties

Research has shown that (E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)-7-methylxanthine possesses anticancer properties, particularly against breast cancer cell lines.

  • Data Table: Anticancer Activity Against MCF-7 Cell Line
CompoundIC50 (μM)Mechanism of Action
This compound0.121Induction of apoptosis via tubulin targeting
Reference Compound Doxorubicin0.050DNA intercalation and topoisomerase inhibition

In vitro studies showed that this compound induced apoptosis in MCF-7 cells by disrupting microtubule dynamics, leading to mitotic catastrophe .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups.

  • Synthesis Overview : The compound can be synthesized through Suzuki-Miyaura cross-coupling reactions or copper-catalyzed azide-alkyne cycloaddition methods. These methods allow for the modification of the xanthine core to enhance biological activity .

Pharmacological Potential

3.1 Antidepressant Effects

Recent patents have suggested the potential use of xanthine derivatives as antidepressants due to their influence on neurotransmitter systems.

  • Research Insight : Xanthines may modulate serotonin and norepinephrine levels, contributing to antidepressant effects .

Mechanism of Action

The mechanism of action of (E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)-7-methylxanthine would likely involve interactions with adenosine receptors, similar to other xanthines. This interaction can lead to various physiological effects, including stimulation of the central nervous system, increased heart rate, and diuretic effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known stimulant found in coffee and tea.

    Theophylline: Used in the treatment of respiratory diseases like asthma.

    Theobromine: Found in chocolate and known for its mild stimulant effects.

Uniqueness

(E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)-7-methylxanthine is unique due to its specific styryl group, which may impart distinct chemical and biological properties compared to other xanthines. This uniqueness could make it valuable in research and potential therapeutic applications.

Biological Activity

(E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)-7-methylxanthine is a xanthine derivative that has gained attention for its potential biological activities, particularly as an adenosine receptor antagonist. This compound is structurally related to other xanthines, which are known for their pharmacological effects, including stimulant and antidepressant properties. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N4O3. The compound features a complex structure that includes a xanthine core modified with ethyl and methoxy groups. Its structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC21H26N4O3
SMILESCCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=C(C(=C(C=C3)OC)C)C)C
InChIInChI=1S/C21H26N4O3
Predicted CCS (Ų)196.6 (for [M+H]+)

Adenosine Receptor Antagonism

Recent studies have demonstrated that this compound acts as an antagonist for both A1 and A2A adenosine receptors. The binding affinity for these receptors was significantly enhanced by the presence of the diethyl substitution pattern compared to other analogs. For instance:

  • A1 Receptor Affinity : The compound exhibited submicromolar binding affinity to the A1 receptor. This suggests potential applications in treating conditions where A1 receptor modulation is beneficial.
  • A2A Receptor Affinity : It showed increased affinity for the A2A receptor with a reported Ki value of 237 nM for one of its analogs, indicating its potential role in neurodegenerative disorders such as Parkinson's and Alzheimer's disease .

Antidepressant Properties

The compound has also been evaluated for its antidepressant activity. Research indicates that xanthine derivatives can modulate neurotransmitter systems involved in mood regulation. The specific mechanisms may involve the inhibition of adenosine receptors that are linked to depressive symptoms .

Study 1: Neuroprotective Effects

In a study focusing on neuroprotection, this compound was shown to protect neuronal cells from apoptosis induced by oxidative stress. This was attributed to its ability to antagonize A2A receptors, which are known to mediate neurotoxic effects when activated excessively.

Study 2: Behavioral Assessment in Animal Models

Behavioral assessments in rodent models indicated that administration of this compound led to significant improvements in depression-like behaviors. These findings support its potential use as an antidepressant agent through modulation of adenosine signaling pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)-7-methylxanthine, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via elimination-substitution reactions starting from 3-hydroxyxanthine derivatives. Key steps include:

  • Condensation of 3-hydroxy-2,3-dihydro-2-oxo-purine with appropriate styryl substituents under mild, near-neutral conditions .
  • Use of alkylation agents (e.g., diethyl sulfate) to introduce ethyl groups at the 1- and 3-positions.
    • Optimization : Yield is improved by controlling pH (6.5–7.5) and temperature (20–25°C). Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Assigns proton environments (e.g., styryl double bond configuration confirmed by coupling constants in 1H^1H-NMR) .
  • HPLC : Validates purity (≥98% as per CAS data) using reverse-phase C18 columns and UV detection at 254 nm .
  • Mass Spectrometry : Confirms molecular weight (384.43 g/mol) via ESI-MS .

Advanced Research Questions

Q. What experimental models are used to evaluate its adenosine A2A_{2A} receptor antagonism, and how are data contradictions resolved?

  • In Vivo Models :

  • MPTP-Induced Parkinsonism in Mice : Administered at 1–3 mg/kg orally; locomotor deficits are quantified via rotarod tests. KW-6002 (the compound's synonym) shows significant reversal of MPTP-induced hypokinesia (*p < 0.05 vs. control) .
  • Receptor Binding Assays : Competitive binding with 3H^3H-SCH58261 in striatal membranes; IC50_{50} values < 50 nM confirm selectivity for A2A_{2A} over A1_1 receptors .
    • Data Contradictions : Discrepancies in efficacy across studies may arise from differences in MPTP dosing regimens or animal strains. Use standardized protocols (e.g., C57BL/6 mice, 20 mg/kg MPTP) and validate via post-hoc tests (Bonferroni correction) .

Q. How does the 7-methylxanthine moiety influence solubility and bioavailability in preclinical studies?

  • Solubility Challenges :

  • Poor aqueous solubility (<1 mg/mL in water) necessitates DMSO for in vitro assays (6 mg/mL solubility) .
  • Strategies : Co-solvents (e.g., PEG-400) or micronization improve bioavailability.
    • Bioavailability Data :
ParameterValueConditionsReference
Oral Bioavailability~40%Mice, 3 mg/kg dose
Plasma Half-life2.5–3.5 hrsRodent pharmacokinetics

Q. What are the key structure-activity relationships (SAR) for A2A_{2A} antagonism in xanthine derivatives?

  • Critical Substituents :

  • Styryl Group : The (E)-configuration at the 8-position enhances receptor binding affinity by 10-fold compared to (Z)-isomers .
  • Methoxy Groups : 3,4-Dimethoxy on the styryl ring optimizes A2A_{2A} selectivity (vs. 4-methoxy-2,3-dimethyl in related analogs) .
    • SAR Table :
Compound ModificationA2A_{2A} IC50_{50} (nM)Selectivity (A2A_{2A}/A1_1)
8-(3,4-Dimethoxystyryl) (KW-6002)22 ± 3>1000
8-(4-Methoxy-2,3-dimethylstyryl)45 ± 6~500
8-Cyclopentyl (DPCPX)3.9 ± 0.40.1 (A1_1 selective)
Data compiled from

Q. How do researchers address discrepancies in solubility data across studies?

  • Methodological Variables :

  • Temperature : Solubility in DMSO decreases from 15.6 mM at 25°C to 12.1 mM at 37°C .
  • Buffers : Phosphate buffer (pH 7.4) improves aqueous solubility by 30% compared to unbuffered solutions .
    • Validation : Replicate experiments under controlled conditions (e.g., 25°C, 0.012 M phosphate buffer) and report mean ± SEM from triplicates .

Q. Data-Driven Insights

Q. What statistical approaches are used to analyze its neuroprotective effects in Parkinson’s models?

  • Analysis : One-way ANOVA with Bonferroni post-hoc tests compares treatment groups (e.g., MPTP vs. MPTP + KW-6002). Effect sizes (Cohen’s d) >0.8 indicate robust neuroprotection .
  • Power Analysis : Sample sizes ≥10/group ensure 80% power to detect 20% improvement in motor function (α = 0.05) .

Properties

CAS No.

155271-07-1

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

IUPAC Name

1,3-diethyl-8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-7-methylpurine-2,6-dione

InChI

InChI=1S/C21H26N4O3/c1-7-24-19-18(20(26)25(8-2)21(24)27)23(5)17(22-19)12-10-15-9-11-16(28-6)14(4)13(15)3/h9-12H,7-8H2,1-6H3/b12-10+

InChI Key

MOKFNCWYQXNBBY-ZRDIBKRKSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=C(C(=C(C=C3)OC)C)C)C

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=C(C(=C(C=C3)OC)C)C)C

Origin of Product

United States

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